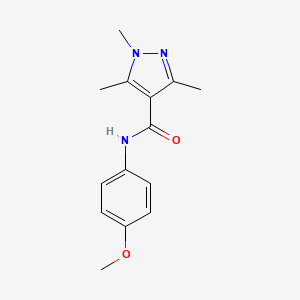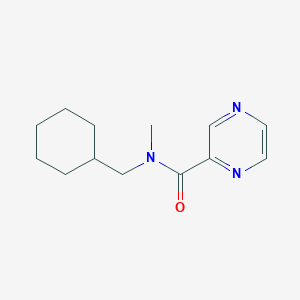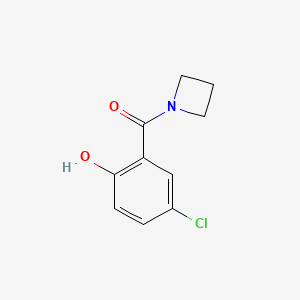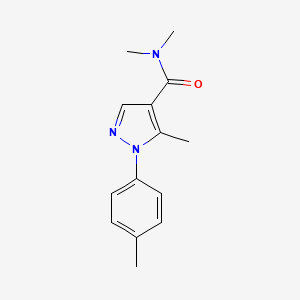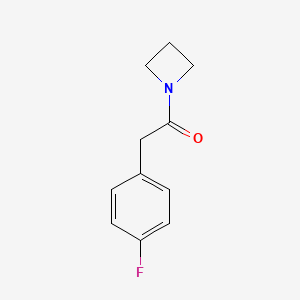
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as AFE, is a synthetic compound that belongs to the class of chiral ketones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood but is thought to involve the modulation of various neurotransmitters and signaling pathways. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to interact with the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is its high yield and purity, which makes it suitable for various research applications. However, 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone research, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its potential as a novel analgesic and anti-inflammatory agent.
In conclusion, 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its potent analgesic and anti-inflammatory effects, as well as its potential neuroprotective effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone can be synthesized through a multi-step process that involves the condensation of 4-fluoroacetophenone with azetidine-1-carboxylic acid, followed by reduction and purification steps. The final product is obtained in high yield and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. 1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone has also been investigated for its potential use as a treatment for Alzheimer's disease, cancer, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVEDOFOKVTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


